2,5-dichloro-N-ethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

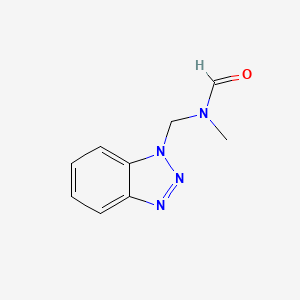

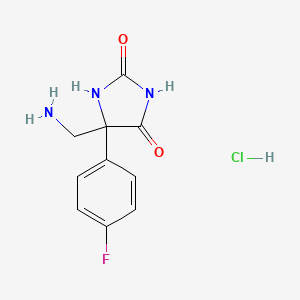

2,5-dichloro-N-ethylbenzenesulfonamide is a chemical compound with the molecular formula C8H9Cl2NO2S . It has an average mass of 254.134 Da and a monoisotopic mass of 252.973099 Da .

Molecular Structure Analysis

The molecular structure of 2,5-dichloro-N-ethylbenzenesulfonamide consists of 8 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-dichloro-N-ethylbenzenesulfonamide include its molecular formula (C8H9Cl2NO2S), average mass (254.134 Da), and monoisotopic mass (252.973099 Da) .Wissenschaftliche Forschungsanwendungen

Chromogenic Systems for Hydrogen Peroxide Measurement : A study by Fossati & Prencipe (2010) developed an improved chromogenic detection system for assaying uric acid in biological fluids using a related chromogenic system. This assay is significant for clinical chemistry and diagnostic applications.

Electrophilic Nitrogen Source in Organic Synthesis : Pei et al. (2003) demonstrated the use of N,N-dichloro-o-nitrobenzenesulfonamide, a compound similar to 2,5-dichloro-N-ethylbenzenesulfonamide, as an effective electrophilic nitrogen source for the direct diamination of alpha,beta-unsaturated ketones. This process is crucial for synthesizing specific organic compounds without metal catalysts, as detailed in their study here.

Reactions with Pyrroles and Quantum-chemical Analysis : Rozentsveig et al. (2008) researched the reactions of N-sulfonyl chlorides with pyrroles, which is relevant for understanding the chemistry of sulfonamide derivatives. Their findings, including quantum-chemical calculations, are outlined here.

Carbonic Anhydrase Inhibition and Anticancer Effects : Gul et al. (2018) explored new dibenzensulfonamides for their potential as anticancer drug candidates. They discovered that these compounds inhibit certain carbonic anhydrase isoenzymes and induce apoptosis and autophagy in tumor cells. The detailed findings are available here.

Sensor Development for Heavy Metal Detection : Sheikh et al. (2016) synthesized bis-sulfonamides, including compounds related to 2,5-dichloro-N-ethylbenzenesulfonamide, for use as sensors for heavy metal ions like Co2+. This research, found here, is significant for environmental monitoring and health care.

Antiviral and Antifungal Properties : Zareef et al. (2007) synthesized a series of novel benzensulfonamides and evaluated their anti-HIV and antifungal activities. This study, available here, contributes to the development of new therapeutic agents against infectious diseases.

Computational Studies for Drug Design : Murthy et al. (2018) conducted a synthesis and computational study of a newly synthesized sulfonamide molecule, providing insights into its structural and electronic properties. This research is crucial for drug design and is detailed here.

Synthetic Vaccine Adjuvants for Influenza : Sato-Kaneko et al. (2021) identified a small-molecule compound as an activator of innate immunity via mitochondrial stress pathways, which could be a useful adjuvant for enhancing current and future vaccines. The details of this study are found here.

Eigenschaften

IUPAC Name |

2,5-dichloro-N-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO2S/c1-2-11-14(12,13)8-5-6(9)3-4-7(8)10/h3-5,11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYLRVYDCRCWKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-ethylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(tert-butyl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2570151.png)

![N-(2-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2570152.png)

![3-Chloro-2-{1-[(4-chlorophenyl)carbonyl]azetidin-3-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2570156.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate](/img/structure/B2570157.png)

![1-Butyl-2-imino-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-ca rboxamide](/img/structure/B2570160.png)